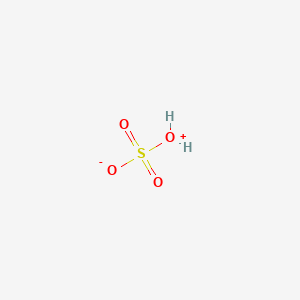
Pyridazine-3,4-dicarboxylic acid
Overview
Description
Pyridazine-3,4-dicarboxylic acid is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with a six-membered ring containing two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C .
Molecular Structure Analysis
The molecular structure of Pyridazine-3,4-dicarboxylic acid is characterized by a six-membered ring with two adjacent nitrogen atoms . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical And Chemical Properties Analysis
Pyridazine-3,4-dicarboxylic acid shares the physical and chemical properties of the pyridazine ring, which is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . It is a colorless liquid with a boiling point of 208 °C .Scientific Research Applications
Drug Discovery and Pharmaceutical Research
Pyridazine derivatives are known for their unique physicochemical properties, such as weak basicity, high dipole moment, and robust hydrogen-bonding capacity. These characteristics make them valuable in drug discovery, particularly in the design of molecules that can effectively interact with biological targets through π-π stacking interactions and hydrogen bonding .
Organic Synthesis
In organic chemistry, pyridazine compounds serve as key intermediates in the synthesis of more complex molecules. For example, they can undergo various reactions such as aromatic nucleophilic substitution, which is useful in creating a wide range of derivatives with potential applications in different fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridazine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWJNPUOHXYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562037 | |
| Record name | Pyridazine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,4-dicarboxylic acid | |
CAS RN |
129116-97-8 | |
| Record name | Pyridazine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the recent research on synthesizing Pyridazine-3,4-dicarboxylic acid?
A1: The recent research presents a novel and convenient method for synthesizing Pyridazine-3,4-dicarboxylic acid on a preparative scale [, ]. This is significant because the unsubstituted form of this compound was previously challenging to obtain. The new method utilizes a hetero Diels-Alder reaction between a newly developed 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the intermediate 1,4,5,6-tetrahydropyridazine []. This breakthrough offers a more efficient and practical approach to accessing this potentially valuable compound for further research and applications.
Q2: What are the potential applications of Pyridazine-3,4-dicarboxylic acid?
A2: While the provided research focuses primarily on the synthesis of Pyridazine-3,4-dicarboxylic acid [, ], its structure suggests potential applications in various fields. The presence of two carboxylic acid groups allows for diverse chemical modifications and derivatization, making it a promising building block for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















